molecular formula C5H3IN4 B15313297 7-Iodoimidazo[2,1-f][1,2,4]triazine

7-Iodoimidazo[2,1-f][1,2,4]triazine

Cat. No.: B15313297
M. Wt: 246.01 g/mol
InChI Key: ASTAMJISISBBLZ-UHFFFAOYSA-N
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Description

7-Iodoimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features an imidazo[2,1-f][1,2,4]triazine core with an iodine atom at the 7th position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole derivatives, chloramine, and formamidine acetate. The reaction is carried out in the presence of a catalyst such as copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) to facilitate the cyclization and subsequent iodination .

Industrial Production Methods: For industrial-scale production, the process is optimized for yield and safety. The synthesis involves a two-vessel-operated process where the starting materials are reacted under controlled conditions to ensure high purity and yield. The process includes steps such as exothermic aromatic substitution and the use of strong bases like sodium hydride .

Chemical Reactions Analysis

Types of Reactions: 7-Iodoimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[2,1-f][1,2,4]triazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

7-Iodoimidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodoimidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.

    Pyrrolo[2,1-f][1,2,4]triazines: These are structurally related but have different biological activities and applications.

Uniqueness: 7-Iodoimidazo[2,1-f][1,2,4]triazine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

7-iodoimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C5H3IN4/c6-4-1-8-5-2-7-3-9-10(4)5/h1-3H

InChI Key

ASTAMJISISBBLZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)C=NC=N2)I

Origin of Product

United States

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